2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide, also known as DMPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. DMPA has been used in various research studies due to its unique properties and potential applications in different fields.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to interact with specific receptors in cells and tissues, leading to changes in cellular signaling pathways. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the activity of specific enzymes and proteins in the body.
Biochemical and physiological effects:
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it suitable for long-term storage. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments is its potential toxicity, which may limit its use in certain applications. It is important to handle 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide with care and follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide. One area of interest is the development of new synthetic methods for 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its derivatives, which may lead to the discovery of new compounds with unique properties and potential applications. Another area of interest is the study of the pharmacological properties of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide and its effects on cellular signaling pathways.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with N-methyl-N-phenylacetamide in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylphenol with N-methyl-N-phenylglycine in the presence of a dehydrating agent. The synthesis of 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide requires precise control of reaction conditions, such as temperature, pressure, and reaction time, to obtain a high yield of the desired product.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis, drug design, and other applications. 2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide has also been used in the synthesis of polymers, which have been studied for their potential use in drug delivery systems, tissue engineering, and other biomedical applications.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-9-10-16(14(2)11-13)20-12-17(19)18(3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKRIRUQGPXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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